

How to handle missing data in clinical trial analysis

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Technical Support Center: Clinical Trial Analysis

This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals on how to handle missing data in clinical trial analysis.

Frequently Asked Questions (FAQs)

Q1: What are the different types of missing data and why is the classification important?

A: Understanding the mechanism of missing data is crucial as it determines the potential for bias and influences the choice of analytical method. There are three main types of missing data:

- **Missing Completely at Random (MCAR):** The probability of data being missing is unrelated to both observed and unobserved values. For example, a lab sample being dropped and destroyed is typically considered MCAR. While this is the strongest assumption, a complete case analysis (excluding participants with any missing data) may be unbiased in this scenario, though it can lead to a loss of statistical power.^{[1][2][3]}
- **Missing at Random (MAR):** The probability of data being missing depends only on the observed data, not on the unobserved data itself.^{[2][3]} For example, if older patients are more likely to miss a follow-up visit, and age is recorded for all patients, the data can be

considered MAR. Modern statistical methods like Multiple Imputation (MI) and Maximum Likelihood Estimation (MLE) can provide unbiased results under the MAR assumption.[4]

- Missing Not at Random (MNAR): The probability of data being missing is dependent on the unobserved data itself.[2] For instance, if patients stop attending follow-up visits because their condition is worsening (and the severity of the condition at that visit is the missing value), the data is MNAR. This is the most challenging scenario, and standard methods may produce biased results.[5] Sensitivity analyses are crucial to assess the robustness of the results under different MNAR assumptions.[6][7]

Q2: Can I just ignore participants with missing data (Complete Case Analysis)?

A: Complete Case Analysis (CCA), where only subjects with a complete set of outcome data are included, is a simple approach but is rarely acceptable.[2][4] For CCA to provide an unbiased assessment, the assumption that the completers are a random sample of the full study sample (i.e., the data are MCAR) is required.[3] In most clinical trial settings, this assumption is unlikely to hold.[1] Using CCA when data are MAR or MNAR can lead to biased estimates of treatment effects and a significant loss of statistical power due to the reduced sample size.[8][9]

Q3: Is Last Observation Carried Forward (LOCF) a valid method for imputing missing data?

A: Last Observation Carried Forward (LOCF) is a single imputation method where the last observed value for a participant is used to fill in all subsequent missing values.[4][6] Despite its historical use due to simplicity, LOCF is now widely discouraged by regulatory bodies and statisticians.[4][6] The underlying assumption that a patient's condition remains static after they drop out of a study is often unrealistic and can lead to biased estimates of the treatment effect.[6] More sophisticated and valid methods are now readily available and should be preferred.[4]

Q4: What are the recommended methods for handling missing data in clinical trials?

A: The recommended methods are those that are valid under the more plausible MAR assumption and allow for an assessment of the uncertainty introduced by the missing data. The

two main classes of recommended methods are:

- **Multiple Imputation (MI):** This method involves creating multiple complete datasets by filling in the missing values with plausible values drawn from a distribution.[\[10\]](#)[\[11\]](#) Each of these datasets is then analyzed using standard statistical methods, and the results are pooled to provide a single estimate with an appropriate measure of uncertainty.[\[10\]](#)[\[11\]](#)
- **Maximum Likelihood (ML) Estimation:** ML-based methods, such as Mixed Models for Repeated Measures (MMRM), use all available data from all participants to estimate the parameters of a model without explicitly imputing the missing values.[\[3\]](#) MMRM is widely used for analyzing longitudinal continuous outcomes in clinical trials.[\[12\]](#)

Both MI and MMRM are considered principled approaches to handling missing data under the MAR assumption.[\[4\]](#)

Troubleshooting Guides

Issue 1: I have missing data in my baseline covariates. How should I handle this?

Troubleshooting Steps:

- **Assess the extent and pattern of missingness:** First, quantify the amount of missing data for each covariate. A systematic review found that the method for handling missing data was often not explicitly stated in publications.[\[13\]](#)
- **Avoid simple approaches in non-randomized studies:** In non-randomized studies, methods like complete case analysis or the missing-indicator method (creating a dummy variable to indicate missingness) can lead to biased estimates.[\[1\]](#)
- **Consider the missing-indicator method in randomized trials:** In randomized clinical trials, the missing-indicator method can be a valid approach for handling missing baseline covariates as randomization helps to balance the distribution of missingness across treatment groups.[\[1\]](#)
- **Use Multiple Imputation for a robust approach:** The recommended method for handling missing covariate data is Multiple Imputation (MI).[\[2\]](#)[\[13\]](#) This involves creating multiple

imputed datasets where the missing covariate values are filled in based on the relationships with other observed variables, including the outcome. The analysis is then performed on each imputed dataset and the results are pooled.

Experimental Protocol: Multiple Imputation for Missing Covariates

- **Define the Imputation Model:** The imputation model should include all variables from the analysis model (including the outcome) and any other auxiliary variables that are correlated with the variable with missing data or are predictive of its missingness.[\[10\]](#)
- **Choose the Imputation Method:** For continuous covariates that are approximately normally distributed, predictive mean matching or regression-based imputation can be used. For categorical covariates, logistic or multinomial logistic regression models are appropriate.
- **Generate Imputations:** Generate a sufficient number of imputed datasets (e.g., 20-100) to ensure the stability of the results.
- **Analyze Imputed Datasets:** Fit the intended analysis model (e.g., a regression model for the primary outcome) to each of the imputed datasets.
- **Pool the Results:** Combine the estimates and standard errors from each analysis using Rubin's rules to obtain the overall treatment effect and its confidence interval.

Issue 2: My primary analysis assumes the data is Missing at Random (MAR), but I suspect it might be Missing Not at Random (MNAR). What should I do?

Troubleshooting Steps:

- **Acknowledge the untestable nature of the MNAR assumption:** It is impossible to definitively prove whether data are MAR or MNAR from the observed data alone.[\[5\]](#) Therefore, the primary analysis is often based on the more plausible MAR assumption, with sensitivity analyses conducted to explore the impact of potential MNAR scenarios.[\[6\]](#)
- **Conduct a sensitivity analysis:** A sensitivity analysis is mandatory to assess the robustness of the study conclusions to different assumptions about the missing data mechanism.[\[14\]](#)

This involves re-analyzing the data under plausible MNAR scenarios and comparing the results to the primary analysis.

- Choose an appropriate sensitivity analysis method: There are several methods for conducting sensitivity analyses for MNAR data, including:
 - Pattern-Mixture Models: These models stratify the data based on the pattern of missingness and model the outcome distribution for each pattern separately.[\[15\]](#)
 - Selection Models: These models simultaneously model the outcome and the probability of missingness.
 - Reference-Based Imputation: This approach involves imputing the missing data for participants in the experimental arm based on the data from a reference group, such as the placebo arm.[\[16\]](#) Common reference-based methods include "jump-to-reference" (J2R) and "copy reference" (CR).[\[17\]](#)[\[18\]](#)

Experimental Protocol: Jump-to-Reference (J2R) Sensitivity Analysis

- Define the Estimand: Clearly define the treatment effect of interest (the estimand) that the sensitivity analysis will target. This should be the same as the primary analysis.
- Specify the J2R Assumption: The J2R assumption posits that after a participant in the treatment group discontinues treatment, their outcome trajectory follows that of a similar participant in the control group.[\[17\]](#)[\[18\]](#)
- Implement J2R using Multiple Imputation:
 - For participants in the control group with missing data, impute their missing values under the MAR assumption using data from the control group.
 - For participants in the treatment group with missing data, impute their missing values by assuming their post-dropout trajectory is the same as the control group.[\[17\]](#)[\[18\]](#) This is done by setting their treatment indicator to "control" for the imputation of post-dropout visits.

- **Analyze and Pool:** Analyze each of the imputed datasets and pool the results using Rubin's rules.
- **Compare and Conclude:** Compare the results of the J2R sensitivity analysis with the primary analysis. If the conclusions are consistent, it provides greater confidence in the robustness of the findings. If the conclusions differ, it highlights the sensitivity of the results to the missing data assumptions.

Issue 3: How do I choose the right variables for my multiple imputation model?

Troubleshooting Steps:

- **Include all variables from the analysis model:** The imputation model must include all variables that will be in the final analysis model, including the outcome variable.^[10] Omitting variables from the analysis model in the imputation model can lead to biased estimates.^[5]
- **Include auxiliary variables:** Auxiliary variables are variables that are not in the analysis model but are correlated with the variables with missing data or are predictive of their missingness.^{[19][20]} Including strong auxiliary variables can improve the accuracy of the imputations and reduce bias.^[20]
- **Adopt an inclusive strategy:** It is generally better to include more variables in the imputation model than fewer.^[19] However, including too many variables can lead to computational issues.^{[21][22]}
- **Consider data-driven selection methods:** If there are a large number of potential auxiliary variables, data-driven selection strategies can be used. The Least Absolute Shrinkage and Selection Operator (LASSO) has been shown to be a promising method for selecting auxiliary variables.^{[19][20][21]}

Data Presentation

The following table presents a hypothetical case study comparing the change from baseline in a continuous outcome (e.g., a clinical score) at Week 24 for a new treatment versus a placebo. The analysis was conducted using different methods to handle missing data.

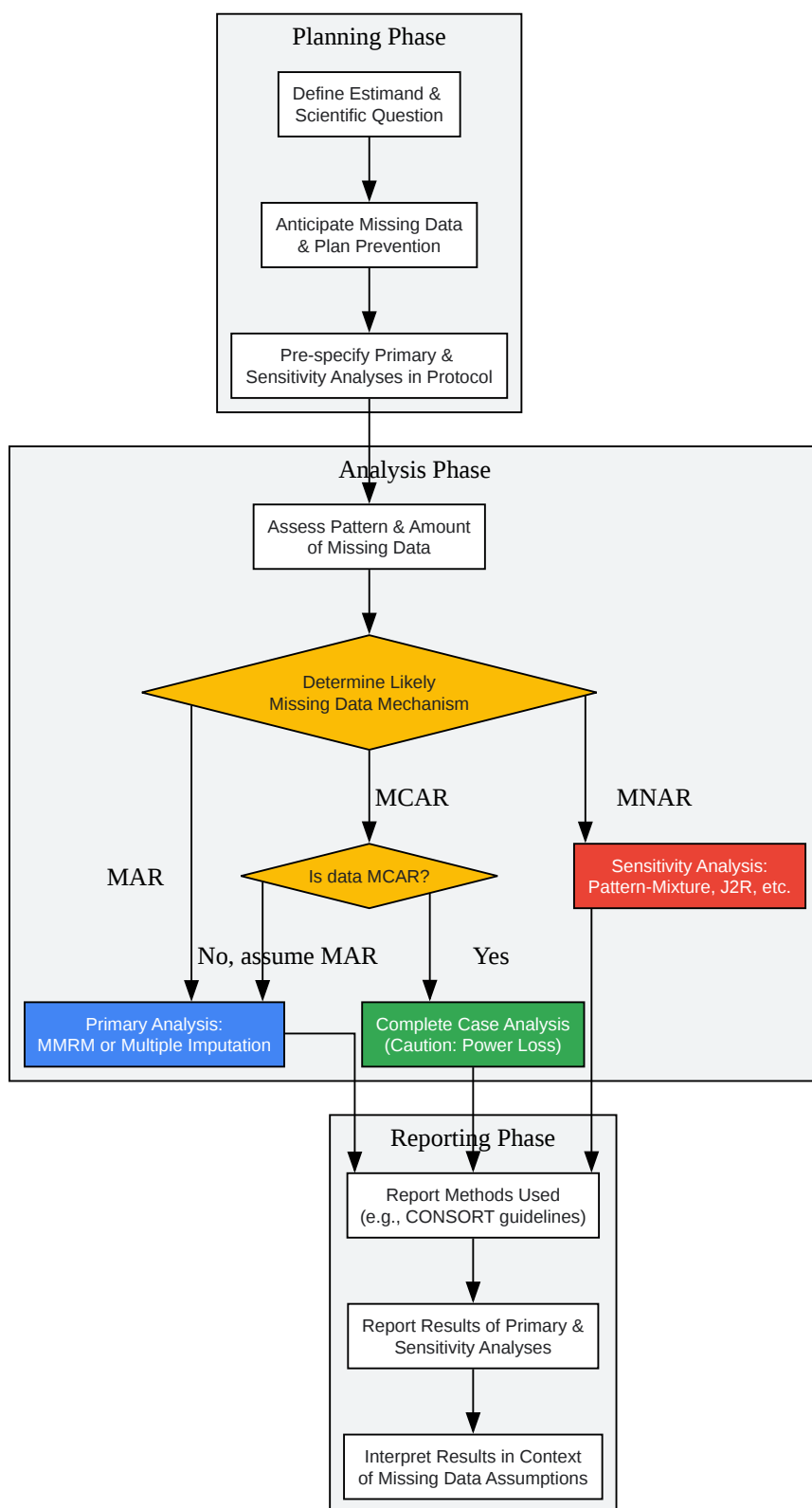
Table 1: Comparison of Analysis Methods for Handling Missing Data

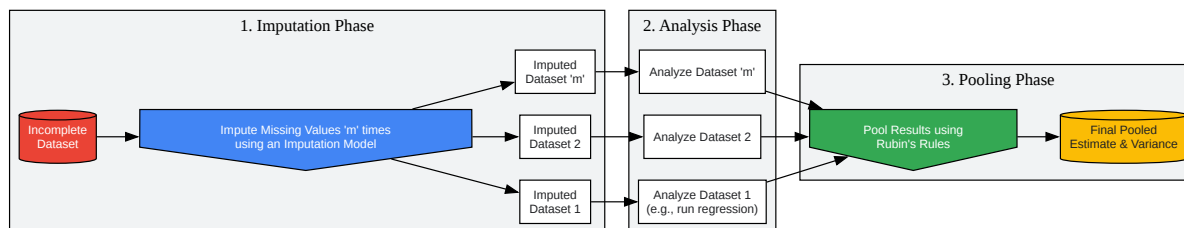
Analysis Method	N	LS Mean Difference (95% CI)	p-value	Assumption
Complete Case Analysis (CCA)	320	-4.5 (-7.8, -1.2)	0.008	MCAR
Last Observation Carried Forward (LOCF)	400	-3.1 (-5.9, -0.3)	0.031	Strong, often unrealistic
Mixed Model for Repeated Measures (MMRM)	400	-5.2 (-8.1, -2.3)	<0.001	MAR
Multiple Imputation (MI)	400	-5.1 (-8.0, -2.2)	<0.001	MAR
Jump-to-Reference (J2R) Sensitivity Analysis	400	-4.8 (-7.9, -1.7)	0.002	MNAR

Mandatory Visualization

Decision Pathway for Handling Missing Data

The following diagram illustrates a typical decision-making process for handling missing data in a clinical trial, from initial assessment to final analysis and reporting.





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